2,3-dinor Thromboxane B2
2,3-dinor Thromboxane B2
2,3-Dinor-TXB2 is a thromboxane.
2, 3-Dinor-TXB2, also known as 2, 3-dinor txb2, belongs to the class of organic compounds known as thromboxanes. These are eicosanoids structurally characterized by the presence of a 6-member ether containing ring. Thus, 2, 3-dinor-TXB2 is considered to be an eicosanoid lipid molecule. 2, 3-Dinor-TXB2 is considered to be a practically insoluble (in water) and relatively neutral molecule. 2, 3-Dinor-TXB2 has been primarily detected in urine. Within the cell, 2, 3-dinor-TXB2 is primarily located in the membrane (predicted from logP) and cytoplasm.
2, 3-Dinor-TXB2, also known as 2, 3-dinor txb2, belongs to the class of organic compounds known as thromboxanes. These are eicosanoids structurally characterized by the presence of a 6-member ether containing ring. Thus, 2, 3-dinor-TXB2 is considered to be an eicosanoid lipid molecule. 2, 3-Dinor-TXB2 is considered to be a practically insoluble (in water) and relatively neutral molecule. 2, 3-Dinor-TXB2 has been primarily detected in urine. Within the cell, 2, 3-dinor-TXB2 is primarily located in the membrane (predicted from logP) and cytoplasm.
Brand Name:
Vulcanchem
CAS No.:
63250-09-9
VCID:
VC0032016
InChI:
InChI=1S/C18H30O6/c1-2-3-4-7-13(19)10-11-16-14(8-5-6-9-17(21)22)15(20)12-18(23)24-16/h5-6,10-11,13-16,18-20,23H,2-4,7-9,12H2,1H3,(H,21,22)/b6-5-,11-10+/t13-,14-,15-,16+,18?/m0/s1
SMILES:
CCCCCC(C=CC1C(C(CC(O1)O)O)CC=CCC(=O)O)O
Molecular Formula:
C18H30O6
Molecular Weight:
342.4 g/mol
2,3-dinor Thromboxane B2
CAS No.: 63250-09-9
Reference Standards
VCID: VC0032016
Molecular Formula: C18H30O6
Molecular Weight: 342.4 g/mol
CAS No. | 63250-09-9 |
---|---|
Product Name | 2,3-dinor Thromboxane B2 |
Molecular Formula | C18H30O6 |
Molecular Weight | 342.4 g/mol |
IUPAC Name | (Z)-5-[(2R,3S,4S)-4,6-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]oxan-3-yl]pent-3-enoic acid |
Standard InChI | InChI=1S/C18H30O6/c1-2-3-4-7-13(19)10-11-16-14(8-5-6-9-17(21)22)15(20)12-18(23)24-16/h5-6,10-11,13-16,18-20,23H,2-4,7-9,12H2,1H3,(H,21,22)/b6-5-,11-10+/t13-,14-,15-,16+,18?/m0/s1 |
Standard InChIKey | RJHNVFKNIJQTQF-JORIIADHSA-N |
Isomeric SMILES | CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC(O1)O)O)C/C=C\CC(=O)O)O |
SMILES | CCCCCC(C=CC1C(C(CC(O1)O)O)CC=CCC(=O)O)O |
Canonical SMILES | CCCCCC(C=CC1C(C(CC(O1)O)O)CC=CCC(=O)O)O |
Appearance | Assay:≥98%A solution in methyl acetate |
Physical Description | Solid |
Description | 2,3-Dinor-TXB2 is a thromboxane. 2, 3-Dinor-TXB2, also known as 2, 3-dinor txb2, belongs to the class of organic compounds known as thromboxanes. These are eicosanoids structurally characterized by the presence of a 6-member ether containing ring. Thus, 2, 3-dinor-TXB2 is considered to be an eicosanoid lipid molecule. 2, 3-Dinor-TXB2 is considered to be a practically insoluble (in water) and relatively neutral molecule. 2, 3-Dinor-TXB2 has been primarily detected in urine. Within the cell, 2, 3-dinor-TXB2 is primarily located in the membrane (predicted from logP) and cytoplasm. |
Synonyms | 2,3-dinor TxB2 2,3-dinor-thromboxane B2 |
Reference | 1.Ciabattoni, G.,Pugliese, F.,Davi, G., et al. Fractional conversion of thromboxane B2 to urinary 11-dehydrothromboxane B2 in man. Biochimica et Biophysica Acta 992, 66-70 (1989). |
PubChem Compound | 5283138 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume